

CAS number and molecular weight of Hydroxy-PEG4-(CH2)2-Boc.

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Compound of Interest

Compound Name: Hydroxy-PEG4-(CH2)2-Boc

Cat. No.: B1673976

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In-Depth Technical Guide: Hydroxy-PEG4-(CH2)2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for **Hydroxy-PEG4-(CH2)2-Boc**, a heterobifunctional linker integral to the advancement of targeted therapeutics.

Core Compound Data

Hydroxy-PEG4-(CH2)2-Boc is a versatile linker molecule characterized by a tetraethylene glycol (PEG4) spacer, which imparts favorable solubility and pharmacokinetic properties. One terminus features a hydroxyl group available for conjugation, while the other is a Boc-protected amine, providing a stable, yet readily deprotected, reactive site.

It is crucial to distinguish between two structurally similar compounds that are often confused:

- **Hydroxy-PEG4-(CH2)2-Boc**: Contains an ethyl group extending from the PEG chain.
- Hydroxy-PEG4-CH2-Boc: Contains a methyl group extending from the PEG chain.

This guide focuses on Hydroxy-PEG4-(CH2)2-Boc.



Table 1: Physicochemical Properties of Hydroxy-PEG4-(CH2)2-Boc

Property	Value
CAS Number	518044-32-1
Molecular Formula	C15H30O7
Molecular Weight	322.39 g/mol
Appearance	Colorless to light yellow liquid
Purity	Typically ≥95%
Storage	Store at -20°C for long-term stability

Applications in Drug Development

Hydroxy-PEG4-(CH2)2-Boc is a critical component in the synthesis of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its non-cleavable nature ensures the stability of the conjugate in circulation, which can minimize off-target toxicity.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the overall conjugate, which is often a challenge when working with hydrophobic drug payloads.[4]

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The workflow typically involves the deprotection of the Boc group to reveal a primary amine, which can then be conjugated to an activated carboxylic acid on the payload. The hydroxyl end of the linker can be activated and reacted with an appropriate functional group on the antibody.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein.[1] **Hydroxy-PEG4-(CH2)2-Boc** can serve as the linker connecting a protein-targeting ligand to an E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for facilitating



the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the key steps involving the use of **Hydroxy-PEG4-(CH2)2-Boc**. Researchers should optimize these protocols based on their specific starting materials and desired final product.

Protocol 1: Boc Deprotection of Hydroxy-PEG4-(CH2)2-Boc

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.[5]

Materials:

- Hydroxy-PEG4-(CH2)2-Boc
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve Hydroxy-PEG4-(CH2)2-Boc in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA to the solution (typically 20-50% v/v).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.



- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
- Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG4-(CH2)2-NH₂.

Protocol 2: Conjugation to a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of the deprotected linker to a molecule containing a carboxylic acid, such as a cytotoxic payload or a protein-targeting ligand, using EDC/NHS chemistry.

Materials:

- Hydroxy-PEG4-(CH2)2-NH₂ (from Protocol 1)
- · Carboxylic acid-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

Procedure:

Activation of the Carboxylic Acid:

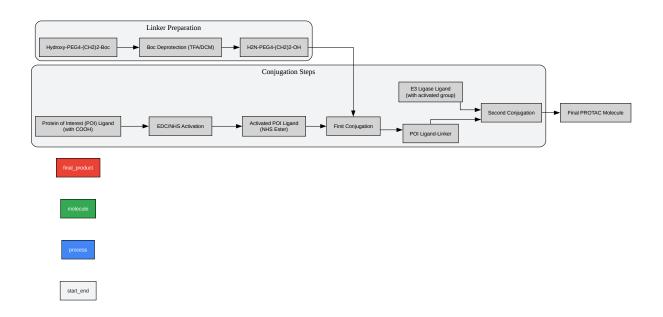


- Dissolve the carboxylic acid-containing molecule, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
- Stir the reaction at room temperature for 1-4 hours to form the NHS ester.
- Conjugation Reaction:
 - Dissolve the deprotected Hydroxy-PEG4-(CH2)2-NH2 (1.1 equivalents) in the reaction buffer.
 - Add the activated NHS ester solution to the solution of the deprotected linker.
 - Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress by LC-MS.
- Purification:
 - Purify the final conjugate using an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography, to remove unreacted starting materials and byproducts.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using **Hydroxy-PEG4-(CH2)2-Boc** as the linker.





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Caption: Generalized workflow for PROTAC synthesis using Hydroxy-PEG4-(CH2)2-Boc.



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